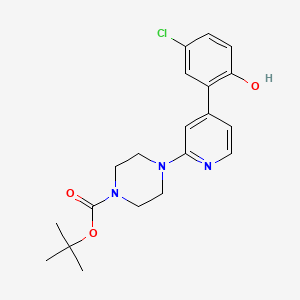![molecular formula C16H23NO3 B3002600 tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-86-2](/img/structure/B3002600.png)
tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate is a chemical entity that can be synthesized and utilized as an intermediate in the production of various organic molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, which can be informative for understanding the properties and potential synthesis routes for this compound.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the protection of amino groups and the formation of carbamate esters. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl carbamates can be synthesized from L-Serine through a multi-step process that includes esterification and protection steps . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl ester groups and carbamate functionalities. For instance, the structure of tert-butyl N-(thiophen-2yl)carbamate has been studied using vibrational frequency analysis and theoretical calculations, providing insights into the geometric parameters and vibrational frequencies of the molecule . This information can be useful for predicting the structure of this compound and understanding its reactivity.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including kinetic resolutions, iodolactamization, and photochemical ring contractions . These reactions can be used to modify the structure of the carbamate and introduce different functional groups, which may be relevant for the chemical manipulation of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the determination of carbamate herbicide residues by gas chromatography involves derivatization reactions that can be optimized for sensitivity and specificity . The solubility, boiling point, and stability of these compounds can vary depending on the substituents attached to the carbamate nitrogen and the tert-butyl group. Understanding these properties is essential for the practical application of this compound in chemical syntheses and as an intermediate in the production of biologically active compounds 10.
Scientific Research Applications
Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its role in synthesizing a key intermediate used in the production of the drug osimertinib (AZD9291), an effective treatment for certain types of lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation : Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of similar carbamates. Their research reveals how these compounds can be doubly lithiated, leading to the production of various substituted products. This process is significant in organic synthesis and medicinal chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Weinreb Ketone Synthesis : Hao (2011) synthesized a variant of this compound using the Weinreb ketone synthesis method. This technique is crucial for creating intermediates in anti-cancer drugs, highlighting the compound's role in oncology research (Hao, 2011).
Synthesis of Carbocyclic Analogues : Ober et al. (2004) utilized tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These analogues are important in the field of nucleic acid research and drug development (Ober, Marsch, Harms, & Carell, 2004).
Organic Synthesis Building Blocks : Guinchard, Vallée, and Denis (2005) found that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to this compound, can act as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones, which are versatile in various chemical transformations (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-5-11-16)12-6-8-13(19-4)9-7-12/h6-9H,5,10-11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWZACAKFGYOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

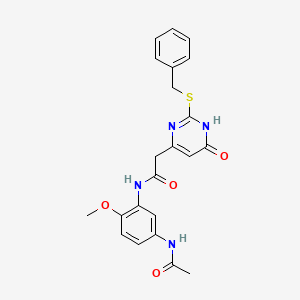
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
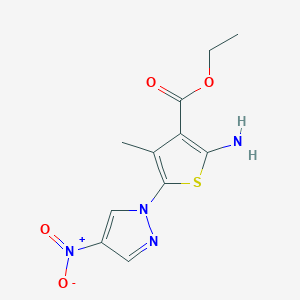
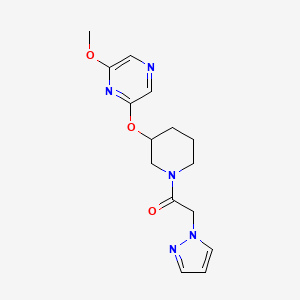
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
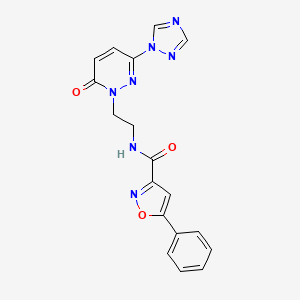
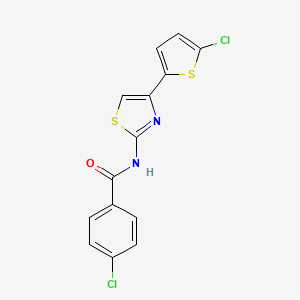
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
